molecular formula C21H29N6O5P B2423890 Tenofovir Alafenamide-D5 (diastereomers) CAS No. 2131003-68-2

Tenofovir Alafenamide-D5 (diastereomers)

Cat. No. B2423890
CAS RN: 2131003-68-2
M. Wt: 481.504
InChI Key: LDEKQSIMHVQZJK-UZFIYRAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tenofovir Alafenamide-D5 (diastereomers) is a reference standard that is available for purchase online . It is a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir . Tenofovir is an antiretroviral used for HIV treatment .


Molecular Structure Analysis

The molecular formula of Tenofovir Alafenamide-D5 (diastereomers) is C21H24D5N6O5P . It is an alanine ester form characterized for presenting low systemic levels but high intracellular concentration .


Physical And Chemical Properties Analysis

The molecular weight of Tenofovir Alafenamide-D5 (diastereomers) is 481.5011607 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Overview

Tenofovir Alafenamide (TAF) is primarily studied for its applications in treating HIV and chronic hepatitis B infections. It's a prodrug of tenofovir, formulated for efficient delivery to target cells at lower doses, reducing systemic exposure.

Research Findings

  • Hepatitis B Treatment Efficiency : In patients with HBeAg-positive chronic hepatitis B virus (HBV) infection, TAF demonstrated non-inferiority to tenofovir disoproxil fumarate, with improved bone and renal effects (Chan et al., 2016).

  • HIV-1 Treatment : TAF showed improved renal and bone safety compared with tenofovir disoproxil fumarate in HIV-1 infected patients (Sax et al., 2015).

  • Efficient Hepatic Delivery : TAF's hepatic delivery and metabolism have been studied, showing high levels of the active metabolite tenofovir diphosphate (TFV-DP) in primary human hepatocytes and in dogs, supporting its clinical testing for HBV treatment (Murakami et al., 2015).

  • Resistance Profile in HIV Treatment : TAF has been shown to inhibit HIV-1 clinical isolates harboring TFV resistance mutations, suggesting higher inhibitory quotient compared to TDF and potential to inhibit viruses containing TDF resistance (Margot et al., 2016).

  • Transdermal Delivery System : A study developed a transdermal patch containing TAF, showing the feasibility of delivering a therapeutically relevant dose of TAF for HIV and HBV control (Puri et al., 2019).

  • Efficacy and Safety in Children and Adolescents : Efficacy and safety data of TAF in infants, children, and adolescents living with HIV were reviewed, indicating its approval for paediatric use in fixed-dose combination tablets (O’Rourke et al., 2023).

  • In Vitro Virology Profile : TAF displayed potent antiviral activity against all HIV-1 groups/subtypes, as well as HIV-2, with similar resistance profiles to TDF when assessed as fold change from the wild type (Callebaut et al., 2015).

  • Pre-exposure Prophylaxis in Macaques : TAF, combined with emtricitabine, prevented simian/human immunodeficiency virus (SHIV) infection in macaques, supporting its clinical investigation for PrEP in humans (Massud et al., 2016).

  • 96-week Treatment Study in Hepatitis B : Over 96 weeks, TAF maintained effectiveness and improved renal and bone safety compared to TDF in chronic hepatitis B patients (Agarwal et al., 2018).

Mechanism of Action

Tenofovir Alafenamide is converted intracellularly by hydrolysis to tenofovir and subsequently phosphorylated to the active tenofovir diphosphate. The active moiety inhibits replication of HBV by inhibiting HBV polymerase .

Safety and Hazards

Tenofovir Alafenamide is used for the treatment of chronic hepatitis B virus infection in adults with compensated liver disease . It was developed to improve renal safety when compared to the counterpart tenofovir disoproxil .

properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1/i5D,6D,7D,8D,9D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEKQSIMHVQZJK-UZFIYRAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(CO[C@H](C)CN2C=NC3=C(N=CN=C32)N)N[C@@H](C)C(=O)OC(C)C)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N6O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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